molecular formula C4H9FO B13477409 3-Fluorobutan-1-ol

3-Fluorobutan-1-ol

Cat. No.: B13477409
M. Wt: 92.11 g/mol
InChI Key: YSAZHINBXCWZTE-UHFFFAOYSA-N
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Description

3-Fluorobutan-1-ol is an organic compound with the molecular formula C4H9FO It is a fluorinated alcohol, where a fluorine atom is substituted at the third position of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of butanol derivatives. For instance, the reaction of 3-chlorobutan-1-ol with a fluorinating agent such as potassium fluoride can yield this compound. Another method involves the hydrolysis of 3-fluorobutyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluorobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluorobutan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that metabolize alcohols. The presence of the fluorine atom can alter the compound’s reactivity and interaction with these enzymes, leading to unique metabolic pathways. The fluorine atom’s electronegativity can also influence the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobutan-1-ol
  • 3-Bromobutan-1-ol
  • 3-Iodobutan-1-ol

Uniqueness

3-Fluorobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic radius can significantly influence the compound’s reactivity, stability, and interaction with biological systems. Compared to its halogenated analogs, this compound often exhibits higher metabolic stability and different reactivity patterns .

Properties

IUPAC Name

3-fluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAZHINBXCWZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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